2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one

Catalog No.
S885219
CAS No.
28279-12-1
M.F
C8H7N3O
M. Wt
161.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one

CAS Number

28279-12-1

Product Name

2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one

IUPAC Name

2-methyl-3H-pyrido[2,3-d]pyrimidin-4-one

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

InChI

InChI=1S/C8H7N3O/c1-5-10-7-6(8(12)11-5)3-2-4-9-7/h2-4H,1H3,(H,9,10,11,12)

InChI Key

SYCITQZLAKXVGZ-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=CC=N2)C(=O)N1

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=O)N1
  • EGFR Inhibition: A study published in the journal Bioorganic & Medicinal Chemistry Letters explored the design, synthesis, and anti-cancer evaluation of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, including 2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one. The researchers found that some derivatives exhibited promising inhibitory activity against both wild-type (EGFRWT) and mutant EGFR (EGFRT790M) []. This suggests that 2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one could be a starting point for developing new drugs to target EGFR-driven cancers.

2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of pyrido[2,3-d]pyrimidines. It features a fused ring system composed of a pyridine and a pyrimidine moiety. The molecular formula for this compound is C${8}$H${8}$N$_{2}$O, and it has a molecular weight of approximately 164.16 g/mol. The compound is characterized by its nitrogen-rich structure, which contributes to its diverse chemical reactivity and biological activity.

Due to the lack of research on 2-MPy-d, its specific mechanism of action is unknown. However, as mentioned earlier, pyrimidine derivatives can have various biological activities. Some act as antagonists or agonists for specific receptors, while others may inhibit enzymes or have other effects depending on their structure [].

2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one can undergo various chemical transformations, including:

  • Oxidation: This can involve the addition of oxygen or the removal of hydrogen, typically using oxidizing agents like potassium permanganate.
  • Reduction: The addition of hydrogen or the removal of oxygen can be facilitated by reducing agents such as sodium borohydride.
  • Substitution: Functional groups can be substituted through electrophilic aromatic substitution or nucleophilic substitution reactions.

These reactions allow for the formation of various derivatives and modified compounds with potentially enhanced properties .

Research has indicated that 2-methylpyrido[2,3-d]pyrimidin-4(3H)-one exhibits significant biological activity. It has been studied for its potential as an antitumor agent, showing inhibitory effects on specific cancer cell lines. Additionally, its role as an enzyme inhibitor suggests applications in pharmacology, particularly in the modulation of metabolic pathways related to diseases such as cancer and inflammation .

The synthesis of 2-methylpyrido[2,3-d]pyrimidin-4(3H)-one can be achieved through several methods:

  • Cyclization Reactions: One common approach involves the cyclization of 2-amino-1H-pyrrole derivatives with carbonyl compounds under acidic conditions.
  • One-Pot Reactions: Recent advancements have introduced one-pot synthesis methods that combine multiple reactants in a single reaction vessel, streamlining the process and improving yields .
  • Electrophilic Substitution: This method utilizes electrophilic reagents to introduce substituents at specific positions on the pyridine or pyrimidine rings.

These methods highlight the versatility and efficiency in synthesizing this compound .

The applications of 2-methylpyrido[2,3-d]pyrimidin-4(3H)-one span various fields:

  • Pharmaceuticals: Its potential as an anticancer agent makes it a candidate for drug development.
  • Material Science: The compound's unique properties may be harnessed in the development of novel materials with specific functionalities.
  • Biochemical Research: It is utilized in studies aimed at understanding enzyme mechanisms and interactions within biological systems .

Interaction studies have demonstrated that 2-methylpyrido[2,3-d]pyrimidin-4(3H)-one can bind to specific enzymes and receptors, affecting their activity. This binding often occurs at active sites or allosteric sites, leading to alterations in enzyme conformation and subsequent changes in metabolic pathways. Such interactions are crucial for understanding its mechanism of action in biological systems .

Several compounds share structural similarities with 2-methylpyrido[2,3-d]pyrimidin-4(3H)-one. Here are some examples:

Compound NameStructural FeaturesUnique Aspects
2-AminopyridineContains an amino group on the pyridine ringBasic properties; used in dye synthesis
Pyrido[2,3-d]pyrimidin-4-oneLacks methyl substitution; simpler structureMore reactive due to fewer steric hindrances
6-Methylpyrido[2,3-d]pyrimidin-4(3H)-oneMethyl group at position 6Potentially different biological activities

These compounds illustrate how variations in substitution patterns can influence both chemical reactivity and biological activity. The unique methyl substitution at position 2 in 2-methylpyrido[2,3-d]pyrimidin-4(3H)-one offers distinctive properties that may enhance its efficacy as a therapeutic agent compared to its analogs .

ParameterValueReference
Molecular FormulaC8H7N3O [1] [2]
Molecular Weight (g/mol)161.16 [1] [2]
Chemical Abstracts Service Number28279-12-1 [1] [2]
International Union of Pure and Applied Chemistry Name2-methyl-3H-pyrido[2,3-d]pyrimidin-4-one [1]

Spectroscopic Constants

The spectroscopic identification of 2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one relies on several key molecular descriptors and structural identifiers [1] [3]. The International Chemical Identifier provides a comprehensive structural representation as InChI=1S/C8H7N3O/c1-5-10-7-6(8(12)11-5)3-2-4-9-7/h2-4H,1H3,(H,9,10,11,12), which encodes the complete connectivity and stereochemistry of the molecule [1].

The simplified molecular-input line-entry system representation of the compound is expressed as CC1=NC2=C(C=CC=N2)C(=O)N1, providing a linear notation that describes the molecular structure [1] [3]. The International Chemical Identifier Key, SYCITQZLAKXVGZ-UHFFFAOYSA-N, serves as a hashed version of the full International Chemical Identifier, facilitating rapid database searches and structural comparisons [1].

Mass spectrometric analysis of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives has revealed characteristic fragmentation patterns [4]. The predominant fragmentation pathway involves consecutive loss of cyano radical and hydrogen cyanide molecules, accompanied by breakdown or migration of substituents [4]. These fragmentation patterns provide valuable structural information for compound identification and verification.

Table 2: Spectroscopic and Structural Constants

ParameterValueReference
International Chemical IdentifierInChI=1S/C8H7N3O/c1-5-10-7-6(8(12)11-5)3-2-4-9-7/h2-4H,1H3,(H,9,10,11,12) [1]
International Chemical Identifier KeySYCITQZLAKXVGZ-UHFFFAOYSA-N [1]
Simplified Molecular-Input Line-Entry SystemCC1=NC2=C(C=CC=N2)C(=O)N1 [1] [3]

Partition Coefficients and Polarity Indices

The polarity characteristics of 2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one are quantified through several molecular descriptors that influence its pharmacokinetic and physicochemical behavior [5]. The polar surface area of the compound has been calculated as 58.64 square angstroms, indicating moderate polarity that affects solubility and membrane permeability characteristics [5].

Comparative analysis with related pyrido[2,3-d]pyrimidin-4(3H)-one derivatives reveals that structural modifications significantly influence partition coefficients [6]. The parent pyrido[2,3-d]pyrimidin-4(1H)-one structure exhibits a calculated logarithmic partition coefficient of negative 0.58, suggesting hydrophilic character [6]. However, the specific partition coefficient for the 2-methyl derivative remains to be experimentally determined through standard octanol-water partitioning studies.

The molecular refractivity and electronic properties of pyrido[2,3-d]pyrimidine derivatives influence their interaction with biological systems [7]. Computational predictions suggest density values around 1.4 grams per cubic centimeter for related compounds in this chemical class [7]. These physicochemical parameters are crucial for understanding the compound's behavior in various solvent systems and biological environments.

Table 3: Polarity and Partition Data

ParameterValueReference
Polar Surface Area (Ų)58.64 [5]
Predicted Density (g/cm³)~1.4 [7]
Related Compound LogP-0.58 [6]

Solid-State Characteristics

Crystal Structure Analysis

Crystal structure analysis of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives has been extensively investigated through X-ray crystallographic methods [8] [9]. The pyrido[3,4-d]pyrimidin-4(3H)-one scaffold, which shares structural similarity with the 2,3-isomer, exhibits a planar bicyclic core structure that facilitates intermolecular interactions [8] [9]. Crystallographic studies reveal that the pyridopyrimidinone ring system maintains planarity, with substituents influencing the overall molecular conformation and crystal packing arrangements [9].

The crystal structures of related compounds demonstrate the importance of hydrogen bonding networks in determining solid-state properties [8] [9]. Metal coordination complexes involving pyrido[2,3-d]pyrimidin-4(3H)-one derivatives show octahedral coordination geometries with specific binding modes that affect crystalline stability [10]. These structural insights provide valuable information about intermolecular interactions and potential polymorphic behavior.

Temperature-dependent crystallographic studies indicate that pyrido[2,3-d]pyrimidine derivatives maintain structural integrity across typical ambient temperature ranges [10]. Thermal analysis reveals decomposition temperatures exceeding 240 degrees Celsius for related compounds, suggesting reasonable thermal stability in the solid state [10]. The crystal packing efficiency and intermolecular contact distances influence both mechanical properties and dissolution characteristics.

Polymorphism Considerations

Polymorphism in pyrido[2,3-d]pyrimidin-4(3H)-one derivatives has been documented in related compounds, indicating the potential for multiple crystalline forms [11]. The 2-ethoxy-pyrido[2,3-d]pyrimidin-4(3H)-one analog exhibits polymorphic behavior with different crystalline modifications displaying distinct melting points of 173-175 degrees Celsius and 194-195 degrees Celsius respectively [11]. This polymorphic tendency suggests that 2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one may also exist in multiple crystalline forms under different preparation conditions.

The formation of different polymorphic forms depends on crystallization conditions including solvent choice, temperature, and cooling rate [11]. Recrystallization from different solvent systems can lead to distinct crystalline modifications with varying physical properties [11]. The identification and characterization of polymorphic forms require comprehensive analytical techniques including differential scanning calorimetry, X-ray powder diffraction, and thermal gravimetric analysis.

Solid-state transformations between polymorphic forms may occur under specific temperature and humidity conditions [10]. The stability relationships between different crystalline forms influence storage requirements and processing conditions for pharmaceutical or research applications. Understanding polymorphic behavior is essential for ensuring consistent physical and chemical properties across different batches of material.

Solubility Profiles and Solution Behavior

The solubility characteristics of 2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one in various solvent systems remain to be comprehensively characterized through systematic experimental studies. Related pyrido[2,3-d]pyrimidine derivatives demonstrate variable solubility depending on the nature and position of substituents [12] [13]. The presence of the methyl group at the 2-position is expected to influence both aqueous and organic solvent solubility compared to the unsubstituted parent compound.

Solution behavior studies of analogous compounds indicate that pyrido[2,3-d]pyrimidin-4(3H)-one derivatives can undergo tautomeric equilibria in solution [11]. The keto-enol tautomerism between the 4(3H)-one and 4-hydroxy forms may influence solution stability and reactivity [11]. Hydrogen bonding interactions with protic solvents can stabilize specific tautomeric forms and affect dissolution kinetics.

The pH-dependent solubility behavior of pyrido[2,3-d]pyrimidine derivatives reflects their amphoteric character [13]. Basic conditions may promote deprotonation of the lactam nitrogen, while acidic conditions can lead to protonation of the pyridine nitrogen [13]. These ionization equilibria significantly influence solubility profiles and must be considered in formulation development and analytical method development.

Table 4: Solution Behavior Characteristics

PropertyObservationReference
Tautomeric EquilibriumKeto-enol forms possible [11]
pH SensitivityAmphoteric behavior expected [13]
Hydrogen BondingProtic solvent interactions [11]

Stability Parameters and Degradation Pathways

The thermal stability of 2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one can be inferred from studies of closely related compounds in the pyrido[2,3-d]pyrimidine class [10] [13]. Thermogravimetric analysis of analogous structures indicates decomposition onset temperatures around 240 degrees Celsius, with continuous mass loss extending to 450 degrees Celsius [10]. The thermal decomposition process typically involves multiple steps that cannot be easily resolved even at reduced heating rates.

Chemical stability studies of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives reveal susceptibility to oxidative degradation under specific conditions [14]. The C2 position of the pyrido[3,4-d]pyrimidin-4(3H)-one scaffold has been identified as a major site for aldehyde oxidase-mediated metabolism, suggesting potential stability concerns for the 2-methyl derivative [14]. Environmental factors such as light exposure, oxygen presence, and pH conditions may influence degradation rates.

Hydrolytic stability varies depending on pH conditions and temperature [13]. Acidic and basic conditions may promote different degradation pathways, including ring opening reactions or substituent modification [13]. The lactam functionality is generally stable under mild conditions but may undergo hydrolysis under forcing conditions. Understanding these stability parameters is crucial for proper storage and handling procedures.

Table 5: Stability Parameters

ParameterValue/ObservationReference
Thermal Decomposition Onset~240°C [10]
Oxidative SusceptibilityC2 position vulnerable [14]
pH Stability RangeVariable with conditions [13]
Hydrolytic StabilityModerate under mild conditions [13]

For 2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one

RouteStarting MaterialsYields (%)Reaction ConditionsReference
From preformed pyrimidine scaffolds5-bromo-4-chloropyrimidine + amine65-85Heat, 180-200°C, 4-6h [1]
From preformed pyridine precursorso-aminonicotinonitrile + formamide70-80Reflux, 6-8h [2]
Palladium-catalyzed coupling4-amino-5-bromopyrimidine + crotonic acid75-90Pd catalyst, 120°C, 3-5h [1]
Nitrile-aldehyde condensationPyrimidine aldehyde + nitrile60-85Base, reflux, 4-8h [1]
Michael addition-cyclizationα,β-unsaturated ester + guanidine70-95Microwave, 2-4h [1]

A prominent example involves the use of 5-bromo-4-amino-pyrimidine derivatives as key intermediates [1]. The synthesis typically begins with 5-bromo-2,4-dichloropyrimidine, which undergoes nucleophilic substitution with cyclopentylamine to afford the corresponding amino-substituted pyrimidine [1]. Subsequent palladium-catalyzed coupling with crotonic acid, followed by intramolecular cyclization, yields the desired pyrido[2,3-d]pyrimidin-4(3H)-one system with yields ranging from 75-90% [1].

An alternative approach utilizes pyrimidine-4-amine derivatives bearing carbon functional groups at the 5-position, such as aldehyde, carboxylic ester, or nitrile groups [1]. This methodology corresponds to the disconnection of carbon-carbon bonds at positions 5-6 and carbon-nitrogen bonds at positions 7-8 of the pyridopyrimidine system [1]. The reaction proceeds through condensation with appropriate nitriles, followed by cyclization to form the target heterocyclic framework [1].

From Preformed Pyridine Precursors

The construction of 2-methylpyrido[2,3-d]pyrimidin-4(3H)-one from preformed pyridine precursors represents an alternative strategic approach that involves the annelation of a pyrimidine ring onto an existing pyridine scaffold [3] [2]. This methodology typically employs o-aminonicotinonitrile derivatives as key starting materials [2].

The synthesis begins with the acylation or thio-acylation of o-aminonicotinonitrile, followed by intramolecular heterocyclization to afford the desired pyrido[2,3-d]pyrimidine framework [2]. This approach has demonstrated yields of 70-80% under reflux conditions over 6-8 hours [2]. The method offers advantages in terms of regioselectivity and the ability to introduce diverse substituents at specific positions of the final product [2].

A particularly noteworthy example involves the cyclization of N-cyclohexyl derivatives with cyanoacetamide, which proceeds through nucleophilic attack and subsequent ring closure to generate the pyrido[2,3-d]pyrimidine core [2]. The reaction mechanism involves initial formation of an acylated intermediate, followed by intramolecular cyclization via nucleophilic attack of the amino group on the carbonyl carbon [2].

Modern Synthetic Strategies

Contemporary synthetic approaches to 2-methylpyrido[2,3-d]pyrimidin-4(3H)-one have evolved significantly, incorporating multicomponent reactions, metal-mediated transformations, and catalyst-free methodologies. These modern strategies emphasize efficiency, atom economy, and environmental sustainability.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions have emerged as powerful tools for the efficient synthesis of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives [4] [5] [6]. These methodologies combine three or more starting materials in a single reaction vessel, eliminating the need for intermediate isolation and purification steps [4].

Table 2: Modern Synthetic Strategies

MethodComponentsCatalystYields (%)TimeReference
One-pot multicomponent reactionAldehyde + malononitrile + aminouracilDAHP/MgO/InBr₃85-9815-30 min [4] [5] [6]
Iron(III)-mediated denitrogenative annulationTetrazolopyridine + β-keto esterFeCl₃70-852-4h [7] [8]
Catalyst-free methodologyBarbituric acid + aldehyde + ethyl acetoacetateNone85-952-3h [9] [10]
Microwave-assisted synthesisChalcones + 6-aminothiouracilNone89-952-8 min [11] [12]
Ultrasonic irradiationTetrahydrofuran-2,4-dione + aldehyde + diaminopyrimidineNone90-9420-30 min [13]

A particularly effective approach involves the three-component reaction of aromatic aldehydes, malononitrile, and 6-amino-1,3-dimethyluracil [5] [6]. This reaction can be catalyzed by various environmentally benign catalysts including diammonium hydrogen phosphate (DAHP), nanocrystalline magnesium oxide, or indium tribromide [5] [6]. The reaction proceeds through a domino Knoevenagel-Michael-cyclization sequence, achieving yields of 85-98% within 15-30 minutes [5] [6].

The use of nanostructured diphosphate sodium calcium pyrophosphate (Na₂CaP₂O₇) as a heterogeneous catalyst has demonstrated particular promise, offering advantages of recyclability and environmental compatibility [14]. Under solvent-free conditions at 80°C, this catalyst system achieves excellent yields while maintaining operational simplicity [14].

Iron(III)-Mediated Denitrogenative Annulation

Iron(III)-mediated denitrogenative annulation represents a novel approach for accessing pyrido-pyrimidinone frameworks through the reaction of tetrazolopyridine derivatives with β-keto esters [7] [8]. This methodology exploits the ability of iron(III) to facilitate nitrogen elimination while promoting simultaneous ring formation [7] [8].

The reaction proceeds through a radical mechanism involving iron(III)-mediated activation of the tetrazole moiety, followed by denitrogenative annulation with β-keto esters [7] [8]. The selectivity of product formation can be controlled by the presence of alkali metal halide salts in the reaction medium [7] [8]. This single-step reaction yields diverse pyrido-pyrimidinone derivatives with yields ranging from 70-85% over 2-4 hours [7] [8].

Mechanistic studies suggest that the reaction likely proceeds via a radical pathway involving initial coordination of the tetrazole to iron(III), followed by nitrogen elimination and subsequent cyclization [7] [15]. The methodology has been successfully demonstrated on gram-scale synthesis, confirming its scalability and practical utility [7] [8].

Catalyst-Free Methodologies

Catalyst-free synthetic methodologies have gained increasing attention due to their operational simplicity, cost-effectiveness, and environmental benefits [9] [10]. These approaches typically rely on thermal activation or alternative energy sources to promote the desired transformations [9] [10].

A notable example involves the five-component reaction of substituted aromatic aldehydes, barbituric acid, ethyl acetoacetate, hydrazine hydrate, and ammonium acetate in water under ultrasonication [9] [10]. This methodology achieves the synthesis of pyrazolo-pyrido-pyrimidine-diones with yields ranging from 85-98% within 15-18 minutes [9] [10]. The reaction offers significant advantages including shorter reaction times, energy efficiency, and eco-sustainability [9] [10].

Another catalyst-free approach utilizes the condensation of 2-aminopyridines, triethyl orthoformate, and diverse primary amines under solvent-free conditions [16] [17]. The reaction proceeds through a series of nucleophilic additions and cyclizations, achieving yields of 61-85% within 3 hours [16] [17]. The methodology demonstrates broad substrate scope and tolerates various aromatic and aliphatic amines [16] [17].

Green Chemistry Approaches

The implementation of green chemistry principles in the synthesis of 2-methylpyrido[2,3-d]pyrimidin-4(3H)-one has led to the development of environmentally sustainable methodologies that minimize waste generation and reduce the use of hazardous reagents [11] [6] [18].

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic transformations while reducing energy consumption and reaction times [11] [12] [18]. The application of microwave irradiation to pyrido[2,3-d]pyrimidin-4(3H)-one synthesis has demonstrated remarkable efficiency improvements [11] [12] [18].

Table 3: Green Chemistry Approaches

ApproachAdvantagesTypical Yields (%)Reaction TimeTemperature (°C)Reference
Microwave-assisted synthesisReduced time, energy efficient85-952-8 min80-120 [11] [12] [18]
Solvent-free conditionsNo organic solvents, atom economy80-951-3h90-150 [6] [16] [17]
Water as solventNon-toxic, environmentally friendly75-904-8h80-100 [18] [19] [20]
Lactic acid catalystBiodegradable, non-toxic78-922-4h90 [6]
Ionic liquid catalystReusable, low toxicity85-933-6h80-100 [21]
Environmentally benign catalystsGreen catalysis, recyclable80-952-6h80-120 [22] [23] [24]

A representative example involves the microwave-assisted synthesis of 2-amino-6,7-disubstituted-5-methyl-5,8-dihydropyrido[2,3-d]pyrimidin-4(3H)-one derivatives through one-pot condensation of 2,6-diaminopyrimidin-4-one, aldehydes, and acyclic 1,3-dicarbonyl compounds in glycol [12]. The reaction proceeds without catalyst under microwave irradiation, achieving yields of 89-95% within 2-8 minutes [12]. This protocol demonstrates significant advantages including good yields, short reaction times, and environmental friendliness [12].

Microwave-assisted synthesis of steroidal pyrido[2,3-d]pyrimidines has been accomplished using steroidal ketones, substituted aldehydes, and 2,6-diaminopyrimidin-4(3H)-one [11]. The reaction proceeds efficiently under microwave irradiation, providing access to structurally complex molecules with potential biological activity [11].

Environmentally Benign Reagents and Catalysts

The development of environmentally benign catalysts has been a key focus in sustainable synthesis of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives [22] [23] [24]. These catalysts offer advantages of low toxicity, recyclability, and reduced environmental impact [22] [23] [24].

Lactic acid has emerged as an effective bio-based catalyst for the solvent-free synthesis of pyrido[2,3-d]pyrimidine derivatives [6]. The condensation of aromatic aldehydes, malononitrile, and 6-amino-1,3-dimethyluracil at 90°C in the presence of lactic acid achieves yields of 78-92% within 2-4 hours [6]. The methodology offers advantages of green reaction conditions, high yields, short reaction times, and simple workup procedures [6].

Brønsted acidic ionic liquids, such as 1,2-dimethyl-N-butanesulfonic acid imidazolium hydrogen sulfate, have demonstrated effectiveness as recyclable catalysts [21]. The three-component condensation of 6-amino-2-(methylthio)pyrimidin-4(3H)-one, aromatic aldehydes, and ethyl cyanoacetate proceeds under solvent-free conditions with yields of 85-93% [21]. The catalyst can be easily recovered and reused multiple times without significant loss of activity [21].

Layered double hydroxides modified with copper acetate (LDH@PTRMS@BDSA@Cu(NO₃)₂) have shown remarkable activity and selectivity in three-component reactions involving benzaldehydes, malononitrile, and uracil [22]. The catalyst maintains effectiveness even after four recycling cycles without notable degradation in catalytic performance [22].

Solvent Considerations and Optimization

Solvent selection plays a crucial role in optimizing the efficiency and environmental impact of pyrido[2,3-d]pyrimidin-4(3H)-one synthesis [18] [19] [20]. The use of water as a reaction medium has gained particular attention due to its non-toxic nature and environmental compatibility [18] [19] [20].

Aqueous synthesis has been successfully demonstrated in the reaction of substituted cinnamonitriles with 4-amino-2,6-dihydroxypyrimidine or 2,4-diamino-6-hydroxypyrimidine in the presence of triethylbenzylammonium chloride as catalyst [19]. The reaction proceeds cleanly in water at 90°C, achieving good yields of pyrido[2,3-d]pyrimidine derivatives [19]. This approach eliminates the need for organic solvents while maintaining synthetic efficiency [19].

Microwave-assisted synthesis in aqueous medium using diammonium hydrogen phosphate as catalyst has been developed for the three-component reaction of 4(6)-aminouracil, malononitrile, and aromatic aldehydes [20]. The methodology achieves good yields with easy workup and environmentally friendly character [20]. The reaction proceeds via domino Knoevenagel-Michael-cyclization pathways [20].

Solvent-free conditions have been extensively explored as an alternative to traditional organic solvents [6] [16] [17]. These methodologies offer advantages of improved atom economy, reduced waste generation, and simplified purification procedures [6] [16] [17]. The elimination of volatile organic solvents also addresses environmental and safety concerns associated with traditional synthetic approaches [6] [16] [17].

Mechanistic Investigations

Understanding the mechanistic pathways involved in the synthesis of 2-methylpyrido[2,3-d]pyrimidin-4(3H)-one is crucial for optimizing reaction conditions and developing new synthetic methodologies. The major mechanistic routes include Knoevenagel condensation, Michael addition, and intramolecular cyclization processes.

Knoevenagel Condensation Pathways

Knoevenagel condensation represents a fundamental mechanistic pathway in the synthesis of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives [25] [26] [27]. This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration to form an α,β-unsaturated system [26] [28].

Table 4: Mechanistic Pathways

MechanismKey StepsIntermediatesRate Determining StepReference
Knoevenagel condensationAldol condensation + dehydrationα,β-unsaturated ketoneDeprotonation of active methylene [25] [26] [27]
Michael additionNucleophilic addition to α,β-unsaturated systemMichael adductNucleophilic attack [29] [30] [31]
Intramolecular cyclizationRing closure via nucleophilic attackLinear precursorRing closure [2] [30]
Domino Knoevenagel-Michael-cyclizationSequential condensation-addition-cyclizationMultiple intermediatesCyclization step [27] [32]
Denitrogenative annulationN₂ elimination + ring formationMetal-nitrene complexN₂ elimination [7] [15]

The mechanism begins with the deprotonation of an active methylene compound by a basic catalyst, generating an enolate ion that attacks the carbonyl carbon of an aldehyde or ketone [26] [28]. The resulting β-hydroxy intermediate undergoes spontaneous dehydration to yield an α,β-unsaturated product [26] [28]. In the context of pyrido[2,3-d]pyrimidin-4(3H)-one synthesis, this pathway typically involves the condensation of aldehydes with malononitrile or related active methylene compounds [33] [27].

A detailed mechanistic study of tetrahydropyrido[2,3-d]pyrimidine synthesis revealed that the Knoevenagel condensation between aldehydes and malononitrile produces intermediate α,β-unsaturated compounds that subsequently undergo Michael addition and cyclization [33]. The rate-determining step involves the deprotonation of the active methylene group, which is facilitated by electron-withdrawing substituents [33].

The domino Knoevenagel-Michael-cyclization mechanism has been extensively studied in the synthesis of dihydrofuropyrido[2,3-d]pyrimidines [27]. This process involves initial Knoevenagel condensation, followed by Michael addition of nucleophilic species and subsequent intramolecular cyclization to form the final heterocyclic product [27].

Michael Addition Mechanisms

Michael addition mechanisms play a pivotal role in the construction of pyrido[2,3-d]pyrimidin-4(3H)-one frameworks, particularly in multicomponent synthetic approaches [29] [30] [31]. The Michael addition involves the nucleophilic attack of an enolate or related nucleophile on an α,β-unsaturated electrophile [29] [31].

In the synthesis of pyrimidine analogues, Michael addition of compounds containing active methylene groups (malononitrile, ethyl cyanoacetate) or active hydrogen atoms (guanidine, thiourea) to α,β-unsaturated systems has been extensively employed [29] [31]. The reaction proceeds through the formation of a Michael adduct intermediate, which subsequently undergoes cyclization to generate the desired heterocyclic framework [29] [31].

A comprehensive mechanistic investigation of the synthesis of 2-aminopyrroles and pyridines via chemoselective Michael addition revealed that the chemoselectivity can be controlled by the leaving ability of halide substituents [30]. The mechanism involves initial Michael addition, followed by intramolecular cyclization under mild conditions [30].

The Michael addition mechanism in pyrido[2,3-d]pyrimidin-4(3H)-one synthesis typically involves the nucleophilic attack of amino-substituted pyrimidines on α,β-unsaturated esters or nitriles [1] [34]. The resulting Michael adduct undergoes subsequent transformations including cyclization and aromatization to yield the final product [1] [34].

Intramolecular Cyclization Processes

Intramolecular cyclization represents the final and often rate-determining step in the synthesis of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives [2] [30]. This process involves the formation of the second ring of the bicyclic system through nucleophilic attack and subsequent bond formation [2] [30].

The cyclization mechanism typically involves the nucleophilic attack of an amino group on an electrophilic carbon center, such as a carbonyl carbon or an activated nitrile group [2]. The process is facilitated by the formation of a stable six-membered ring and the elimination of small molecules such as water or ammonia [2].

In the synthesis of pyrido[2,3-d]pyrimidine derivatives from o-aminonicotinonitrile, the intramolecular cyclization proceeds through nucleophilic attack of the amino group on the nitrile carbon, followed by tautomerization and proton transfer to yield the aromatic heterocyclic product [2]. The reaction is facilitated by elevated temperatures and the presence of formamide or related reagents [2].

Prolonged heating at 80-100°C has been shown to induce intramolecular cyclization in linear precursors, forming pyrido[4,3-d]pyrimidin-4(3H)-one derivatives with yields of 65-75% . The cyclization process involves the formation of a C-N bond and subsequent aromatization to achieve the stable bicyclic structure .

The electrophilic intramolecular cyclization under the action of halogenarylchalcogenides and mineral acids has been identified as an important factor for the directed synthesis of polycyclic systems based on alkenyl fused pyridopyrimidines [3]. This approach allows for the construction of complex polycyclic architectures with high regioselectivity [3].

Scale-Up and Process Chemistry Considerations

The translation of laboratory-scale synthetic methods to industrial production requires careful consideration of multiple factors including catalyst optimization, equipment scaling, heat and mass transfer, and economic feasibility [36] [37]. Scale-up considerations for 2-methylpyrido[2,3-d]pyrimidin-4(3H)-one synthesis involve both technical and economic challenges.

Table 5: Scale-up Considerations

ParameterLaboratory ScalePilot ScaleIndustrial ScaleKey ConsiderationsReference
Catalyst loading5-10 mol%2-5 mol%1-3 mol%Cost optimization [36] [37]
Reaction volume10-50 mL1-10 L>100 LEquipment scaling [36] [37]
Heat transferOil bath/heating blockJacket heatingSteam/thermal oilTemperature control [36]
Mixing efficiencyMagnetic stirringMechanical stirringHigh-efficiency impellersMass transfer [36]
Product isolationColumn chromatographyRecrystallizationFiltration/washingPurity requirements [36] [37]
Waste minimizationModerateImprovedOptimizedEnvironmental impact [36]

Catalyst loading optimization represents a critical aspect of scale-up development [36]. While laboratory-scale reactions often employ 5-10 mol% catalyst loadings, industrial processes typically require reduction to 1-3 mol% to achieve economic viability [36]. This reduction necessitates optimization of reaction conditions including temperature, time, and reagent stoichiometry [36].

A successful scale-up demonstration involved the synthesis of pyrido[2,3-d]pyrimidines using para-chlorobenzaldehyde as a model substrate [36]. The reaction was scaled from laboratory conditions (1 mmol scale) to pilot scale (10-50 mmol scale) while maintaining high yields and product purity [36]. The scale-up process required optimization of heating methods, stirring efficiency, and product isolation procedures [36].

Heat transfer considerations become increasingly important at larger scales due to the reduced surface-to-volume ratio [36]. Laboratory-scale reactions typically rely on oil bath heating, while larger scales require jacket heating or steam/thermal oil systems for effective temperature control [36]. The exothermic nature of many cyclization reactions necessitates careful temperature monitoring and heat removal capacity [36].

Mixing efficiency and mass transfer limitations can significantly impact reaction outcomes at larger scales [36]. The transition from magnetic stirring to mechanical stirring and high-efficiency impellers is essential for maintaining adequate mixing [36]. Poor mixing can lead to reduced yields, increased impurity formation, and non-reproducible results [36].

Product isolation and purification strategies must be adapted for larger scales [36] [37]. While laboratory-scale synthesis often relies on column chromatography, industrial processes typically employ recrystallization, filtration, and washing procedures [36] [37]. The development of effective crystallization protocols is crucial for achieving required purity specifications while minimizing waste generation [36] [37].

Environmental considerations and waste minimization become increasingly important at industrial scales [36]. The implementation of green chemistry principles, including the use of recyclable catalysts, environmentally benign solvents, and atom-economical reactions, is essential for sustainable large-scale production [36]. Process development should prioritize methodologies that minimize waste generation and reduce environmental impact [36].

Other CAS

28279-12-1

Dates

Last modified: 08-16-2023

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